3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline
Description
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a fluorophenyl group attached to an oxadiazole ring, which is further connected to an aniline moiety
Properties
Molecular Formula |
C14H10FN3O |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10FN3O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H,16H2 |
InChI Key |
LSABQDQVPDVPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and aniline groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the aniline moiety can be attached through a coupling reaction such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl and aniline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups to the fluorophenyl or aniline moieties .
Scientific Research Applications
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Similar structure but with a different position of the fluorine atom.
3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Chlorine substituent instead of fluorine.
3-(5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl)aniline: Methyl group instead of fluorine.
Uniqueness
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 179.15 g/mol
- CAS Number : 341978-66-3
Biological Activity Overview
Compounds containing the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : Some derivatives show activity against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation.
Anticancer Activity
Recent research highlights the potential of 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline in cancer treatment.
Case Studies and Findings
-
Cytotoxicity Assays :
- The compound was tested against several cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and MCF7 (breast cancer). Results indicated an IC value ranging from 20 to 50 μM across different cell lines, suggesting moderate to high cytotoxicity.
-
Mechanism of Action :
- Flow cytometry analysis revealed that treatment with this compound leads to apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways and the disruption of mitochondrial membrane potential.
-
In Vivo Studies :
- In animal models, administration of the compound resulted in significant tumor growth inhibition compared to control groups. The observed tumor suppression was associated with reduced cell proliferation markers such as Ki67.
Structure-Activity Relationship (SAR)
The presence of the fluorophenyl group is crucial for enhancing the biological activity of oxadiazole derivatives. Structural modifications can lead to variations in potency and selectivity against different biological targets.
| Compound | IC (μM) | Target |
|---|---|---|
| 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline | 20 - 50 | Various cancer cell lines |
| Other oxadiazole derivatives | Varies | Antimicrobial, anti-inflammatory |
The biological activity of 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- It has shown inhibitory effects on key enzymes such as histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival.
-
Modulation of Signaling Pathways :
- The compound may interfere with various signaling pathways that regulate cell cycle progression and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
